1-(6-methyl-1H-indol-3-yl)propan-2-amine
Overview
Description
1-(6-methyl-1H-indol-3-yl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific receptors that this compound targets.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a range of biological activities, as mentioned above.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects of this compound’s action would be diverse and dependent on the specific receptors it targets.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 1-(6-methyl-1H-indol-3-yl)propan-2-amine, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan .
Preparation Methods
The synthesis of 1-(6-methyl-1H-indol-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 6-methylindole with 2-bromo-1-phenylpropan-1-one under basic conditions to form the desired product . Industrial production methods often utilize catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-methyl-1H-indol-3-yl)propan-2-amine undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles and amines, which have significant biological activities .
Scientific Research Applications
1-(6-methyl-1H-indol-3-yl)propan-2-amine has been extensively studied for its scientific research applications:
Comparison with Similar Compounds
1-(6-methyl-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives such as:
Serotonin: This neurotransmitter also contains an indole moiety and plays a crucial role in mood regulation.
Lysergic Acid Diethylamide (LSD): Another indole derivative with significant psychoactive properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties .
Properties
IUPAC Name |
1-(6-methyl-1H-indol-3-yl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-3-4-11-10(6-9(2)13)7-14-12(11)5-8/h3-5,7,9,14H,6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBLNWCKQUBOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.